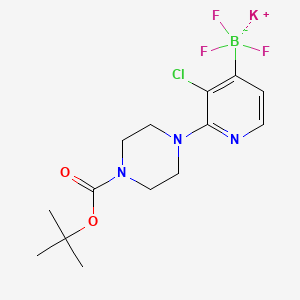
Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate
Descripción general
Descripción
Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate is a useful research compound. Its molecular formula is C14H19BClF3KN3O2 and its molecular weight is 403.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate is a complex organoboron compound with a unique structural composition that includes a potassium cation, a trifluoroborate anion, and an organic moiety featuring a piperazine and chlorinated pyridine derivative. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 350.23 g/mol. The compound's structure is characterized by:
- Pyridine Ring : Contains a chlorinated group at the 3-position.
- Piperazine Moiety : Substituted with a tert-butoxycarbonyl (Boc) protecting group.
- Trifluoroborate Anion : Enhances stability and reactivity.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, related compounds containing piperazine and pyridine derivatives often exhibit significant biological properties, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antitumor Properties : Some piperazine derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Piperazine-based compounds have been studied for their potential in treating neurological disorders.
Antitumor Activity
Research has indicated that certain piperazine derivatives can inhibit the proliferation of cancer cells. For instance, studies involving related compounds have demonstrated:
- Mechanism of Action : These compounds often function by modulating signaling pathways associated with cell survival and apoptosis. Specific studies have shown that they can downregulate oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of piperazine-containing compounds. For example:
- In Vitro Studies : Compounds similar to this compound have been tested against common pathogens, showing promising results in inhibiting bacterial growth .
Data Table: Biological Activity Comparison
Propiedades
IUPAC Name |
potassium;[3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClF3N3O2.K/c1-14(2,3)24-13(23)22-8-6-21(7-9-22)12-11(16)10(4-5-20-12)15(17,18)19;/h4-5H,6-9H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRNVJMZGAMMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClF3KN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704704-41-5 | |
| Record name | Borate(1-), [3-chloro-2-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704704-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















